
4-クロロ-2-(メトキシイミノ)-3-オキソブタン酸
概要
説明
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid, also known as 4-chloro-2-methoxyimino-3-oxobutanoic acid, is a carboxylic acid that is widely used in the synthesis of various compounds. It has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
科学的研究の応用
除草剤の分解
この化合物は、除草剤の分解の文脈で研究されてきました {svg_1}. 具体的には、マンコゼブ、メタラキシル-M、クロロタロニルからなる殺菌剤混合物が、土壌中のフェノキシ系除草剤である4-クロロ-2-メチルフェノキシ酢酸(MPCA)の分解を遅らせることがわかりました {svg_2}.
除草剤イオン液体の合成
4-クロロ-2-(メトキシイミノ)-3-オキソブタン酸は、除草剤イオン液体の合成に使用されます {svg_3}. これらのイオン液体は、(4-クロロ-2-メチルフェノキシ)酢酸(MCPA)アニオンとドミフェン由来のフェノキシエチルアンモニウムカチオンを含んでいます {svg_4}. 合成されたイオン液体は、175°Cまで熱安定性を示し、ヤグルマギク(Centaurea cyanus L.)に対して高い除草活性があることが特徴です {svg_5}.
農薬汚染物質の除去
この化合物は、水中の農薬汚染物質の除去に関する研究で使用されてきました {svg_6}. 具体的には、水熱合成されたMIL-101(Cr)金属有機構造体(MOF)は、発がん性および変異原性のある健康影響を有する、水中の新たな農薬汚染物質である4-クロロ-2-メチルフェノキシ酢酸(MCPA)を効果的に除去できることが報告されています {svg_7}.
作用機序
Target of Action
It’s structurally related to 4-chloro-2-methylphenoxyacetic acid (mcpa), a synthetic auxin . Auxins are plant hormones that regulate growth and development .
Mode of Action
It’s known that mcpa, a structurally related compound, acts as an auxin . Auxins regulate plant growth by altering gene expression, leading to changes in plant development .
Action Environment
The action of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can be influenced by environmental factors. For instance, MCPA, a structurally related compound, has been shown to have its degradation retarded in soil when co-applied with certain fungicides . This suggests that the action, efficacy, and stability of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid could also be influenced by environmental factors such as the presence of other chemicals in the environment.
生化学分析
Biochemical Properties
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with several enzymes and proteins during these processes. For instance, it is involved in the activation of sulfuryl chloride and dimethyl formamide, which are essential for the preparation of ceftriaxone sodium . The interactions between 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid and these biomolecules are primarily based on its ability to form stable intermediates that facilitate the synthesis of the desired antibiotic compounds.
Cellular Effects
The effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, it can inhibit the synthesis of cell wall components, leading to cell lysis and death. This is particularly important in the context of its use in antibiotic synthesis, where the goal is to target and eliminate pathogenic bacteria .
Molecular Mechanism
At the molecular level, 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the synthesis of essential cellular components. For instance, it can inhibit the activity of transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This inhibition leads to the accumulation of peptidoglycan precursors, ultimately causing cell lysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid remains stable at low temperatures, but its stability decreases when exposed to water or higher temperatures . This degradation can affect its efficacy in biochemical reactions and its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit bacterial growth. At higher doses, it can cause adverse effects, including toxicity and damage to host tissues . These threshold effects are crucial for determining the appropriate dosage for therapeutic applications and ensuring the safety of the compound in clinical settings.
Metabolic Pathways
4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the activation of sulfuryl chloride and dimethyl formamide, which are essential for the synthesis of antibiotics . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization to the bacterial cell wall is essential for its role in inhibiting cell wall synthesis and exerting its antibacterial effects.
特性
IUPAC Name |
4-chloro-2-methoxyimino-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGESOREPKWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699581 | |
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111230-59-2 | |
| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

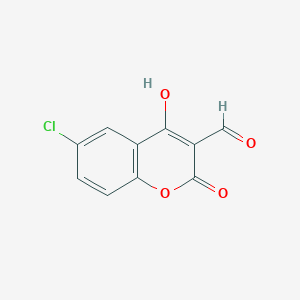
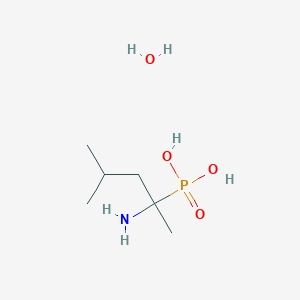
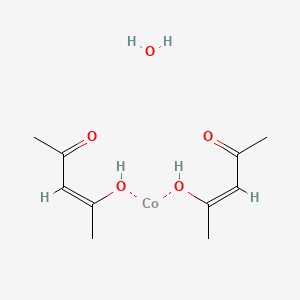

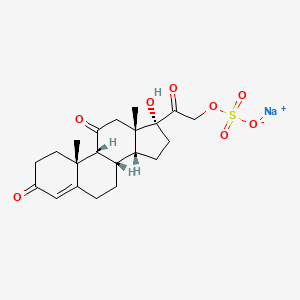
![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
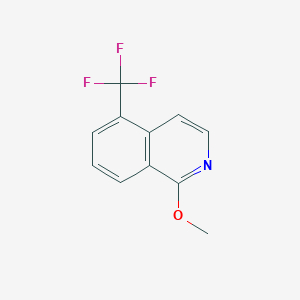
![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)
